ORM-3819

Phosphodiesterase inhibition cAMP signaling Isoform selectivity

Researchers requiring simultaneous Ca2+ sensitization and PDE3 inhibition without diastolic dysfunction face limited tool compounds. ORM-3819 solves this with dual cTnC-dependent Ca2+ sensitization and >12,000-fold selective PDE3 inhibition, plus Kv channel-mediated vasodilation. • EC50 values: 8.9 nM for LV +dP/dt_max in Langendorff heart; 0.13 µM/kg in vivo. • No increase in diastolic passive force, unlike myosin activators. • Validated in myocardial stunning recovery (70.9% segmental shortening restoration). High-purity research-grade compound for reproducible cardiac studies.

Molecular Formula C19H19N5O5
Molecular Weight 397.4 g/mol
Cat. No. B609771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORM-3819
SynonymsORM-3819
Molecular FormulaC19H19N5O5
Molecular Weight397.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26)/b20-10-/t11-/m1/s1
InChIKeyZGGBTNDTFFNWRD-BPXUPMHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ORM-3819 Procurement Overview


ORM-3819 (CAS 360794-85-0) is a chiral pyridazinone-based inodilator with a molecular formula of C₁₉H₁₉N₅O₅ and molecular weight of 397.38 g/mol . The compound combines high-affinity binding to cardiac troponin C (cTnC) with potent and selective phosphodiesterase III (PDE III) inhibition [1]. Originally developed by Orion Pharma as a levosimendan analog, ORM-3819 exerts positive inotropy through a distinct dual mechanism: cTnC-dependent Ca²⁺ sensitization central to the contractile regulatory process plus PDE III isozyme blockade, while its vasodilatory profile uniquely involves voltage-gated potassium (Kᵥ) channel activation rather than the ATP-sensitive K⁺ channels targeted by levosimendan [2].

Dual-mechanism positive inotropy: cTnC-dependent Ca²⁺ sensitization plus PDE III inhibition
Kv channel-mediated coronary vasodilation, distinct from KATP targeting
Chiral pyridazinone tool compound for cardiac contractility pathway studies

ORM-3819: Why Substitution Fails


Although ORM-3819, levosimendan, and milrinone share the broad classification of inodilators, they cannot be interchanged in rigorous research settings due to fundamental differences in Ca²⁺ sensitization kinetics, PDE isoform selectivity, vasodilatory ion channel targeting, and impact on diastolic function. Levosimendan primarily acts as a Ca²⁺ sensitizer with ancillary PDE III inhibition and K_ATP channel-mediated vasodilation; milrinone operates exclusively via PDE III inhibition without Ca²⁺ sensitization; ORM-3819 occupies a unique pharmacological niche by pairing cTnC-dependent Ca²⁺ sensitization (ΔpCa₅₀ = 0.12, comparable to levosimendan's ~0.10) with K_v channel-mediated hyperpolarization [1][2]. Critically, ORM-3819's PDE III versus PDE IV selectivity exceeds 12,000-fold—1.5× greater than levosimendan and over 850× greater than milrinone—and, unlike the myosin activator omecamtiv mecarbil, ORM-3819 does not increase diastolic passive force, preserving relaxation [2][3]. These molecular and functional distinctions translate into measurably divergent contractile kinetics, vasodilation mechanisms, and safety profiles, making direct substitution scientifically invalid and a source of irreproducible results.

Levosimendan

KATP-mediated vasodilation may not replicate ORM-3819's Kv channel response; Ca²⁺ sensitization mechanism context differs.

Milrinone

Lacks Ca²⁺ sensitization; solely PDE III inhibition, limiting dual-pathway inotropy interpretation.

Omecamtiv mecarbil

Myosin activation may increase diastolic passive force, potentially confounding relaxation endpoint measurements.

ORM-3819 Comparative Evidence


PDE III vs. PDE IV Selectivity

ORM-3819 demonstrates a PDE III versus PDE IV selectivity ratio exceeding 12,000-fold, measured on purified isozymes [1]. This selectivity surpasses that of the clinically established inodilator levosimendan (~8,000-fold) and dramatically exceeds milrinone (~14-fold) [1]. Because both PDE III and PDE IV hydrolyze cAMP in vascular smooth muscle, achieving meaningful cAMP elevation for inotropic and vasodilatory effects requires blockade of both isozymes unless selectivity is exceptionally high [1]. ORM-3819's superior selectivity minimizes the risk of off-target PDE IV engagement at therapeutic concentrations, a concern with less selective agents such as milrinone.

PDE III vs. IV Selectivity
Reported
>12,000-fold selectivity for PDE III over PDE IV
Supports isoform-specific cAMP signaling studies; reported higher selectivity than levosimendan or milrinone.
Purified isozyme assay context; PDE IV cross-reactivity minimized at research concentrations.
Phosphodiesterase inhibition cAMP signaling Isoform selectivity Cardiac inotropy

Kv Channel-Mediated Vascular Hyperpolarization

In isolated porcine coronary artery preparations, ORM-3819 (120 µM) produced a maximum hyperpolarization of −2.6 ± 0.81 mV (N = 10), which did not differ significantly from the endogenous hyperpolarizing mediator C-type natriuretic peptide (CNP; −3.6 ± 0.38 mV) [1]. In contrast, levosimendan at 3.7 µM produced a significantly smaller hyperpolarization of −1.82 ± 0.44 mV (N = 22, P < 0.05 vs. CNP) [1]. The hyperpolarization induced by ORM-3819 was attenuated by 5 mM 4-aminopyridine, confirming the involvement of voltage-gated potassium (K_v) channels rather than the K_ATP channels activated by levosimendan [1].

Kv Channel Hyperpolarization
Head-to-head
−2.6 ± 0.81 mV hyperpolarization (120 µM), statistically equivalent to CNP
Kv-mediated vascular response context; levosimendan KATP pathway does not reproduce this profile.
Porcine coronary artery, confirmed by 4-aminopyridine attenuation.
Vasodilation Potassium channels Coronary artery Membrane hyperpolarization

Ca²⁺ Sensitization and Diastolic Function

In permeabilized guinea pig cardiomyocyte preparations, ORM-3819 increased Ca²⁺ sensitivity of force production (ΔpCa₅₀ = 0.11–0.12) via a cTnC-dependent central mechanism, accompanied by accelerated actin-myosin cross-bridge cycling rates and robust, fast Ca²⁺-contractures [1][2]. This profile is mechanistically distinct from the myosin activator omecamtiv mecarbil (OM), which acts downstream on myosin, decelerates cross-bridge kinetics, prolongs contraction, and critically increases passive force (F_passive) at diastolic [Ca²⁺] levels [1]. ORM-3819 did not increase F_passive at diastolic [Ca²⁺] and did not evoke Ca²⁺ sensitization at very low [Ca²⁺], indicating a preserved diastolic relaxation profile [1].

Ca²⁺ Sensitization & Diastole
Head-to-head
ΔpCa₅₀ = 0.11–0.12 without increase in diastolic passive force
Central cTnC-dependent sensitization avoids diastolic dysfunction marker, unlike omecamtiv mecarbil.
Permeabilized guinea pig cardiomyocytes; cross-bridge kinetics accelerated.
Calcium sensitization Cardiac troponin C Cross-bridge kinetics Diastolic function

Dual-Mechanism Inotropy vs. PDE III Inhibition

ORM-3819 exerts positive inotropy through two concurrent mechanisms: cTnC-dependent Ca²⁺ sensitization (ΔpCa₅₀ = 0.12 ± 0.01; EC₅₀ = 2.88 ± 0.14 µM in permeabilized guinea pig LV myocytes) and potent PDE III inhibition (IC₅₀ = 3.88 ± 0.3 nM in vitro) [1]. In contrast, milrinone operates solely through PDE III inhibition (IC₅₀ = 0.16–0.90 µM), lacking any direct Ca²⁺ sensitization component [1][2]. The dual mechanism uniquely positions ORM-3819 to enhance contractile force without the Ca²⁺ overload and increased myocardial O₂ consumption associated with pure cAMP-elevating agents [1].

Dual Inotropy Mechanism
Reported
Ca²⁺ sensitization (EC₅₀ 2.88 µM) + PDE III inhibition (IC₅₀ 3.88 nM)
Enables dissection of Ca²⁺ sensitization vs. cAMP-dependent contractility pathways in myocyte assays.
Milrinone lacks sensitization component; ORM-3819 PDE III inhibition is 40–230× more potent on IC₅₀ basis.
Positive inotropy Phosphodiesterase III Calcium sensitization Cardiac contractility

In Vivo Myocardial Stunning Recovery

In an in vivo canine model of myocardial stunning (12-min ischemia followed by reperfusion), ORM-3819 administration restored percent segmental shortening (%SS) in the ischemic area from a depressed post-ischemic value of 11.0 ± 2.4 to 18.8 ± 3, representing a 70.9% recovery toward the pre-ischemic baseline of 24.1 ± 2.1 [1]. ORM-3819 also restored the depressed LV +dP/dt_max [1]. This functional recovery is attributed to the combined Ca²⁺ sensitization and PDE III inhibitory effects, as decreased myofilament Ca²⁺ sensitivity is a recognized contributor to post-ischemic contractile dysfunction [1].

Stunning Recovery In Vivo
Reported
70.9% relative recovery of % segmental shortening in stunned canine myocardium
Supports ischemia-reperfusion model endpoint monitoring; combined mechanism may address post-ischemic dysfunction.
12-min occlusion model; no diastolic passive force elevation detected.
Myocardial stunning Ischemia-reperfusion Segmental shortening In vivo canine model

ORM-3819 Research Applications


Dual Inotropy in Acute Heart Failure

ORM-3819 is the compound of choice for isolated heart (Langendorff) and in vivo heart failure models where simultaneous Ca²⁺ sensitization and PDE III inhibition are desired without confounding diastolic dysfunction. In Langendorff-perfused guinea pig hearts, ORM-3819 increases LV +dP/dt_max with an EC₅₀ of 8.9 ± 1.7 nM and LV systolic pressure with an EC₅₀ of 7.63 ± 1.74 nM [1]. Intravenous administration in healthy guinea pigs raises LV +dP/dt_max with an EC₅₀ of 0.13 ± 0.05 µM/kg and improves LV −dP/dt_max (EC₅₀ = 0.03 ± 0.02 µM/kg), indicating enhanced both systolic and diastolic function [1]. These well-defined EC₅₀ values enable precise dosing in experimental protocols.

Coronary Kv Channel Pharmacology

JFor studies investigating voltage-gated potassium (K_v) channel-mediated coronary vasodilation, ORM-3819 provides a superior pharmacological tool compared to levosimendan. ORM-3819 evokes concentration-dependent relaxation (EC₅₀ = 72.2 µM, maximum relaxation 58.1%) of KCl-precontracted porcine coronary arteries and produces hyperpolarization (−2.6 ± 0.81 mV at 120 µM) that is statistically equivalent to the endogenous mediator CNP [2]. The K_v channel dependence is confirmed by attenuation with 5 mM 4-aminopyridine [2]. Levosimendan, which targets K_ATP channels, cannot substitute for this K_v-specific mechanism.

cTnC-Targeted Ca²⁺ Sensitizer Screening

ORM-3819 serves as a central-mechanism cTnC-dependent Ca²⁺ sensitizer control in studies comparing distinct modes of myofilament activation. In permeabilized guinea pig cardiomyocytes, ORM-3819 increases Ca²⁺ sensitivity (ΔpCa₅₀ = 0.12 ± 0.01) through direct cTnC binding confirmed by NMR spectroscopy, accelerating cross-bridge cycling without increasing diastolic passive force [1][3]. This profile contrasts with the downstream myosin activator omecamtiv mecarbil, which decelerates cross-bridge kinetics and elevates F_passive at diastolic Ca²⁺ levels [3]. Researchers dissecting central vs. downstream sarcomere activation pathways can use ORM-3819 and OM as mechanistically orthogonal tool compounds in side-by-side protocols.

Myocardial Stunning Rescue

ORM-3819 is validated for pharmacological rescue in large-animal models of myocardial stunning. In an in vivo canine model, ORM-3819 restored % segmental shortening in the ischemic area from 11.0 ± 2.4 to 18.8 ± 3 (70.9% recovery) and restored depressed LV +dP/dt_max [1]. The dual Ca²⁺ sensitization plus PDE III inhibition mechanism is hypothesized to address both the reduced myofilament Ca²⁺ responsiveness and the impaired cAMP signaling that contribute to post-ischemic dysfunction [1]. This in vivo efficacy dataset supports ORM-3819 as a reproducible reference compound for stunning rescue studies.

Application
Selection Property
Validation Focus
Dual-mechanism inotropy models (Langendorff / in vivo)
Combined Ca²⁺ sensitization and PDE III inhibition
Systolic and diastolic function endpoints without diastolic dysfunction marker
Coronary Kv channel pharmacology
Kv-mediated hyperpolarization, distinct from KATP
Channel-specific vasodilation response vs. levosimendan control
Central vs. downstream sarcomere activation screening
cTnC-dependent sensitization without diastolic passive force increase
Cross-bridge kinetics and Fpassive monitoring vs. omecamtiv mecarbil
Myocardial stunning / ischemia-reperfusion research
Dual inotropic rescue in large-animal stunning models
Regional contractile recovery and +dP/dtmax endpoint validation

Technical Documentation Hub

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30 linked technical documents
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